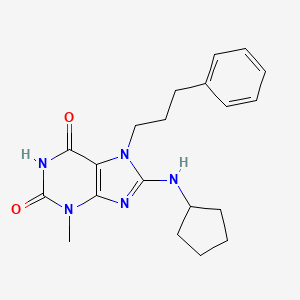

![molecular formula C14H16N6 B6417115 N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1328286-17-4](/img/structure/B6417115.png)

N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as DMEP, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a versatile molecule with a variety of uses, ranging from drug synthesis to medical research. DMEP has become increasingly popular in recent years due to its ability to act as a catalyst in many chemical reactions.

Aplicaciones Científicas De Investigación

DMEP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as the interaction between proteins and other molecules. Additionally, DMEP has been used in the study of enzyme activity and its inhibition. It has also been used to study the structure and function of DNA and other nucleic acids. Finally, DMEP has been used in the study of cell signaling pathways and their regulation.

Mecanismo De Acción

Target of Action

The primary target of N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. CDK2 is particularly active during the S phase of the cell cycle, where it aids in DNA replication. By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .

Result of Action

The inhibition of CDK2 by this compound leads to significant anti-proliferative effects. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using DMEP in lab experiments is its versatility. It can be used to study a wide range of biological processes, from protein structure and function to cell signaling pathways. Additionally, the synthesis of DMEP is relatively simple and does not require any special conditions. However, there are some limitations to using DMEP in lab experiments. For example, the exact mechanism of action of DMEP is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound can be toxic to cells at high concentrations, so caution should be exercised when using it in experiments.

Direcciones Futuras

The potential future directions for DMEP are numerous. In the field of drug discovery, DMEP could be used to study the inhibition of certain enzymes and proteins, which could lead to the development of novel drugs. Additionally, DMEP could be used to study the regulation of cell signaling pathways, which could lead to the development of new treatments for diseases. Finally, DMEP could be used to study the structure and function of proteins, which could lead to the development of new diagnostic tools.

Overall, DMEP is a versatile compound with a wide range of applications in the scientific and medical fields. Its synthesis is relatively simple and its effects on biological processes are well-studied. Additionally, its potential for future applications is vast, making it an important compound for further research.

Métodos De Síntesis

DMEP can be synthesized through a variety of methods, including a condensation reaction of 4-pyridineethanol and 4-methylpyrazole. This reaction is catalyzed by a base, such as potassium carbonate, and produces DMEP as the product. The reaction can be conducted at room temperature and does not require any special conditions. The yield of the reaction is typically high, making it a preferred method for the synthesis of DMEP. Additionally, the reaction can be scaled up for larger amounts of DMEP.

Propiedades

IUPAC Name |

N,1-dimethyl-N-(2-pyridin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6/c1-19(8-5-11-3-6-15-7-4-11)13-12-9-18-20(2)14(12)17-10-16-13/h3-4,6-7,9-10H,5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDISHWQZNRSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N(C)CCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)

![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)

![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)

![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)

![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)

![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)

![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)

![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)